molecular formula C23H31NO6 B14937749 N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine

N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine

Cat. No.: B14937749
M. Wt: 417.5 g/mol
InChI Key: UZELSAQNJDZJPL-UHFFFAOYSA-N
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Description

N-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine (IUPAC name: 3-[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yloxy)propanoylamino]propanoic acid) is a synthetic coumarin derivative conjugated with beta-alanine via an oxypropanoyl linker . The coumarin core is substituted with a hexyl group at position 3 and methyl groups at positions 4 and 8, contributing to its lipophilic character.

Properties

Molecular Formula

C23H31NO6

Molecular Weight

417.5 g/mol

IUPAC Name

3-[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C23H31NO6/c1-5-6-7-8-9-18-14(2)17-10-11-19(15(3)21(17)30-23(18)28)29-16(4)22(27)24-13-12-20(25)26/h10-11,16H,5-9,12-13H2,1-4H3,(H,24,27)(H,25,26)

InChI Key

UZELSAQNJDZJPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)NCCC(=O)O)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with beta-ketoesters in the presence of acid catalysts.

    Alkylation: The chromen-2-one core is then alkylated with hexyl groups to introduce the hexyl substituents.

    Esterification: The alkylated chromen-2-one is esterified with propanoic acid derivatives to form the propanoic acid ester.

    Amidation: Finally, the ester is converted to the amide by reacting with beta-alanine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Beta-Alanine-Linked Derivatives with Varied Aromatic Cores

Compound 3 (3N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)propanoic acid) and related derivatives (Compounds 4–6) from feature beta-alanine or other amino acids linked to a 1,4-naphthoquinone core instead of a coumarin. Key differences include:

  • Core Structure: Naphthoquinone (two ketone groups) vs. coumarin (oxygen heterocycle with a lactone).
  • Synthesis: Compounds 3–6 were synthesized via reactions of 1,4-naphthoquinone with amino acid esters in DMSO/water under basic conditions (KOH), yielding orange solids (58–61%) . Comparable methods might apply to the target compound, though its coumarin core would require distinct synthetic precursors.

Table 1: Comparison of Beta-Alanine Derivatives

Compound Core Structure Key Substituents Yield Physical Form
Target Compound Coumarin 3-hexyl, 4,8-dimethyl N/A Not reported
Compound 3 1,4-Naphthoquinone None (propanoic acid linker) 58–61% Orange solid

Coumarin Derivatives with Functional Group Variations

(Z)-2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N-(5-nitro-2-oxoindolin-3-ylidine) aceto- ()
  • Structural Similarities : Shares the 4,8-dimethyl-2-oxo-coumarin moiety with the target compound.
  • Differences: The oxypropanoyl-beta-alanine group is replaced by a nitro-indolinone-aceto linker, introducing nitro and ketone functionalities. This substitution likely reduces solubility in aqueous media compared to the target’s carboxylic acid group.
3-Benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one ()
  • Substituents : Benzyl (position 3), dihydroxy (positions 7,8), and methyl (position 4) groups.
  • Properties : The dihydroxy groups enhance hydrogen-bonding capacity and solubility in polar solvents, contrasting with the lipophilic hexyl group in the target compound.

Table 2: Coumarin-Based Analogues

Compound Substituents Key Functional Groups Solubility Profile
Target Compound 3-hexyl, 4,8-dimethyl, oxypropanoyl-beta-alanine Carboxylic acid, ester Moderate lipophilicity
4,8-dimethyl, nitro-indolinone linker Nitro, ketone Low polarity
3-benzyl, 7,8-dihydroxy, 4-methyl Phenolic OH, benzyl High polarity

Prenylated Flavonoids ()

While structurally distinct from coumarins, prenylated flavonoids like neobavaisoflavone (chromen-4-one core) share substitution patterns such as prenyl (3-methylbut-2-enyl) and hydroxy groups.

  • Methodological Insight : The use of quantum mechanics (QM) and molecular docking in highlights computational approaches for analyzing substituent effects on bioactivity, which could be applied to the target compound for predictive studies .

Biological Activity

N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a synthetic compound belonging to the class of coumarin derivatives. Its unique structure, characterized by a chromenone core and various substituents, suggests potential biological activities that merit investigation.

Chemical Structure

The molecular formula of this compound is C19H25NO4C_{19}H_{25}NO_4, with a molecular weight of 331.4 g/mol. The structural representation is as follows:

ComponentStructure
Molecular FormulaC19H25NO4C_{19}H_{25}NO_4
Molecular Weight331.4 g/mol
CAS Number438030-44-5

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar coumarin structures exhibit antimicrobial properties, which may extend to this compound.
  • Anticancer Properties : The structural characteristics of coumarins are often associated with anticancer activity. Mechanistic studies indicate that such compounds can interact with specific molecular targets involved in cancer progression.
  • Anti-inflammatory Effects : Coumarin derivatives have been shown to inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • The chromenone core interacts with enzymes and receptors related to various biological pathways.
  • The lipophilic hexyl group may enhance membrane permeability, facilitating easier access to intracellular targets.

Case Studies and Research Findings

  • Antiviral Activity : A study published in "Molecules" explored the antiviral properties of chromone derivatives against influenza A virus (H1N1) and respiratory syncytial virus (RSV). While N-{2-[...]} was not the most potent, it exhibited moderate activity against both viruses, indicating its potential as an antiviral agent .
  • Anticancer Mechanisms : Research focusing on structurally similar compounds has demonstrated their ability to induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of proliferative signals . Further studies are needed to confirm these effects specifically for N-{2-[...]}.

Comparative Analysis

To better understand the biological activity of N-{2-[...]} relative to other similar compounds, the following table summarizes key features and activities:

Compound NameStructural FeaturesNotable Activities
N-{[(3-benzyl-4,8-dimethyl...]}Benzyl group additionAntimicrobial, anticancer
[(3-Hexyl -4-methyl...]}Methyl substitutionAntiviral activity
7-HydroxycoumarinHydroxyl group on chromen coreStrong antimicrobial properties

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